Methyl 3-amino-4-hydroxy-5-methoxybenzoate

概要

説明

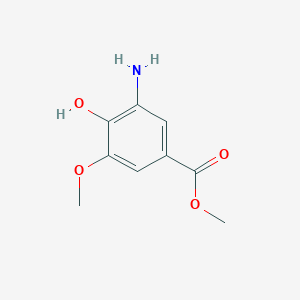

Methyl 3-amino-4-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C9H11NO4. It is a derivative of benzoic acid and is characterized by the presence of amino, hydroxy, and methoxy functional groups on the benzene ring.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-hydroxy-5-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-amino-4-hydroxy-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions and the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

化学反応の分析

Acylation of the Amino Group

The primary amine undergoes acylation with electrophilic reagents. For example:

-

Reaction with acetic anhydride yields an acetylated derivative under mild conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, 24 h, rt | N-Acetyl derivative | 85% |

This reaction preserves the ester and methoxy groups while modifying the amino group’s electronic properties.

Alkylation of the Hydroxyl Group

The phenolic hydroxyl group participates in nucleophilic substitution reactions. Industrial protocols often employ alkyl halides:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Bromo-3-chloropropane | K₂CO₃, DMF, 70°C, 4 h | 5-(3-Chloropropoxy) derivative | 95% |

The reaction proceeds via deprotonation of the hydroxyl group, enabling ether formation .

Nitration and Subsequent Reduction

Nitration introduces nitro groups, which are later reduced to amines:

Nitration:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃ in acetic acid | 0–5°C, 2 h | 2-Nitro derivative | 94% |

Reduction:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Fe powder, NH₄Cl | H₂O/MeOH, reflux, 4 h | 2-Amino derivative | 77% |

This sequence enables regioselective functionalization of the aromatic ring .

Coupling Reactions

The amino group facilitates cross-coupling reactions, such as Suzuki-Miyaura:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 90°C, 12 h | Biaryl-coupled product | 65% |

Such reactions expand the compound’s utility in synthesizing complex architectures.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (aq) | Reflux, 6 h | 3-Amino-4-hydroxy-5-methoxybenzoic acid | 98% |

Hydrolysis regenerates the carboxylic acid, enabling further derivatization .

Substitution Reactions

The methoxy group can be demethylated under harsh conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HBr (48%) | Reflux, 12 h | 3-Amino-4,5-dihydroxybenzoate | 68% |

This transformation highlights the lability of methoxy groups in strongly acidic environments .

Cyclization Reactions

The amino group participates in intramolecular cyclization to form heterocycles:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Formamidine acetate | Toluene, 110°C, 8 h | Quinazolinone derivative | 82% |

Cyclization is critical in synthesizing bioactive molecules like kinase inhibitors .

Key Reaction Mechanisms

-

Acylation : Nucleophilic attack by the amino group on the electrophilic carbonyl carbon.

-

Alkylation : Base-assisted deprotonation of the hydroxyl group, followed by SN2 substitution.

-

Nitration : Electrophilic aromatic substitution directed by the electron-donating methoxy group.

科学的研究の応用

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as a fundamental building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Reactivity Studies : Its functional groups enable reactions such as oxidation, reduction, and nucleophilic aromatic substitution, making it valuable for studying reaction mechanisms.

2. Biology

- Antimicrobial Properties : Preliminary studies suggest that methyl 3-amino-4-hydroxy-5-methoxybenzoate may exhibit antimicrobial activity against various bacterial strains. This potential is attributed to its structural similarity to other bioactive benzoates.

- Antioxidant Activity : The compound's ability to scavenge free radicals has been investigated, indicating potential health benefits in preventing oxidative stress-related diseases.

3. Medicine

- Drug Development : this compound is explored as a precursor in the synthesis of gefitinib, a well-known tyrosine kinase inhibitor used in cancer therapy. Its role in developing anticancer agents highlights its significance in medicinal chemistry .

- Pharmaceutical Intermediates : The compound is utilized in synthesizing various pharmaceutical intermediates, enhancing drug efficacy and specificity.

4. Industry

- Dyes and Pigments Production : The compound is employed in producing dyes and pigments due to its stable chemical structure and reactivity.

- Biopharmaceuticals : Its applications extend to biopharma production, where it aids in developing diagnostic tools and therapeutic agents .

Synthesis of Gefitinib

A notable study detailed a novel synthesis pathway for gefitinib starting from this compound. This synthesis demonstrated high efficiency and purity, underscoring the compound's importance in anticancer drug development .

Antimicrobial Research

Research on compounds with similar structures indicated that this compound could exhibit antimicrobial properties. Further studies are needed to establish specific efficacy against different bacterial strains.

Plant Defense Mechanisms

Studies on Arabidopsis thaliana have shown that benzoates influence disease resistance pathways. This research suggests potential applications for this compound in agricultural biotechnology to enhance plant resilience against pathogens.

作用機序

The mechanism of action of methyl 3-amino-4-hydroxy-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of functional groups such as amino, hydroxy, and methoxy allows it to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its activity .

類似化合物との比較

Similar Compounds

Methyl 3-amino-4-methoxybenzoate: Lacks the hydroxy group, which may affect its reactivity and biological activity.

Methyl 4-amino-3-hydroxy-5-methoxybenzoate: Similar structure but with different positioning of the amino group, leading to different chemical properties.

Methyl 3-hydroxy-4-methoxybenzoate:

Uniqueness

Methyl 3-amino-4-hydroxy-5-methoxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

生物活性

Methyl 3-amino-4-hydroxy-5-methoxybenzoate, also known as this compound, is a compound of growing interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of approximately 213.22 g/mol. The compound features a methoxy group at the 5-position, an amino group at the 3-position, and a hydroxyl group at the 4-position of the benzoate ring. This unique substitution pattern contributes to its biological activity.

The synthesis of this compound typically involves several steps, including alkylation and nitration processes. For example, one synthesis route begins with methyl 4-hydroxy-3-methoxybenzoate, which undergoes alkylation followed by nitration and reduction to yield the target compound with good yields .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been studied as a precursor in the synthesis of gefitinib, a well-known tyrosine kinase inhibitor used in cancer therapy. Gefitinib targets the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers . The ability of this compound to serve as a building block for such potent drugs highlights its significance in medicinal chemistry.

Antimicrobial Effects

This compound has also been evaluated for its antimicrobial potential. Compounds with similar benzoate structures have shown varying degrees of activity against bacterial strains, suggesting that this compound may exhibit similar properties . Further research is needed to establish specific antimicrobial efficacy and mechanisms.

Case Studies and Research Findings

- Synthesis of Gefitinib : A notable study detailed a novel synthesis pathway for gefitinib starting from this compound, demonstrating high efficiency in producing this critical anticancer drug .

- Plant Defense Mechanisms : Research on Arabidopsis thaliana highlighted how benzoates influence disease resistance pathways, indicating potential applications for this compound in agricultural biotechnology .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-hydroxy-4-methoxybenzoate | Lacks amino group; primarily used for flavorings. | |

| Methyl 4-Allyl-3-hydroxy-5-methoxybenzoate | Contains an allyl group; exhibits diverse chemical reactivity. | |

| Methyl 5-Amino-2-hydroxy-3-methoxybenzoate | Different substitution pattern affecting reactivity and bioactivity. |

特性

IUPAC Name |

methyl 3-amino-4-hydroxy-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISBFCKPNAZKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50539850 | |

| Record name | Methyl 3-amino-4-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92643-72-6 | |

| Record name | Methyl 3-amino-4-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。